molecular formula C25H28N2O6 B11565822 decyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

decyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11565822
M. Wt: 452.5 g/mol
InChI Key: FLAFEBJFXWNHFY-UHFFFAOYSA-N
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Description

DECYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a decyl chain attached to a benzoate group, which is further connected to a nitro-substituted isoindoline moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DECYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves a multi-step process. One common method includes the esterification of 3-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with decanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of DECYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

DECYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DECYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DECYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group allows for the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DECYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its combination of a long decyl chain, a nitro-substituted isoindoline moiety, and a benzoate ester group. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

decyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C25H28N2O6/c1-2-3-4-5-6-7-8-9-16-33-25(30)18-12-10-13-19(17-18)26-23(28)20-14-11-15-21(27(31)32)22(20)24(26)29/h10-15,17H,2-9,16H2,1H3

InChI Key

FLAFEBJFXWNHFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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